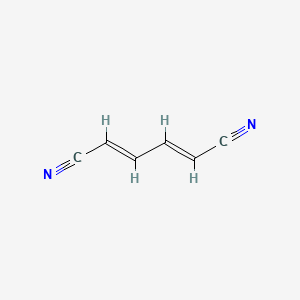

trans,trans-Mucononitrile

Description

Structure

3D Structure

Properties

CAS No. |

821-60-3 |

|---|---|

Molecular Formula |

C6H4N2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

(2E,4E)-hexa-2,4-dienedinitrile |

InChI |

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |

InChI Key |

QLQYLCRMTTXKHS-ZPUQHVIOSA-N |

Isomeric SMILES |

C(=C/C#N)\C=C\C#N |

Canonical SMILES |

C(=CC#N)C=CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trans,trans Mucononitrile and Its Derivatives

Dehydration Routes from trans,trans-Muconamide Precursors

A direct and established pathway to trans,trans-mucononitrile involves the dehydration of its corresponding diamide, trans,trans-muconamide. This transformation is a critical step, particularly in synthetic sequences originating from muconic acid. The process typically requires a potent dehydrating agent to convert the two primary amide functionalities into nitrile groups.

Research and patent literature describe several effective reagents for this conversion. For instance, muconamide can be treated with a mixture of phosphoric acid and silica (B1680970) to yield mucononitrile. Another common and powerful dehydrating agent used for this type of transformation is phosphorus oxychloride (POCl₃). google.com In one documented procedure, cis,trans-muconamide was suspended in phosphorus oxychloride and refluxed for 15 minutes to produce mucononitrile isomers. google.com A similar approach involves using a combination of phosphorus pentoxide (P₂O₅) and silica at elevated temperatures (e.g., 200°C) to facilitate the dehydration of muconamide to mucononitrile. These methods are integral to multi-step syntheses, especially those aiming to produce hexamethylenediamine (B150038), for which mucononitrile is a key intermediate. google.comgoogleapis.com

| Dehydrating Agent | Precursor | General Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | cis,trans-Muconamide | Reflux, 15 min | google.com |

| Phosphoric acid/Silica | Muconamide | Not specified | |

| P₂O₅/SiO₂ | Muconamide (MCA) | 200°C |

Programmed Synthesis via Halogenated Mucononitrile Intermediates

A sophisticated strategy for creating complex and diverse molecular architectures involves the use of halogenated mucononitriles as versatile "linchpin" reagents. unc.edunih.gov This approach allows for a programmed and sequential introduction of different functionalities onto the mucononitrile backbone. Researchers have synthesized dihalomucononitriles, such as bis(2-chloroacrylonitrile) and bis(2-bromoacrylonitrile), starting from 2,1,3-benzothiadiazole. nih.govacs.org

These dihalogenated platforms undergo conjugate addition-elimination reactions with a high degree of control. nih.govacs.org Secondary amines, for example, typically undergo monosubstitution, while carbon-based nucleophiles like malonates can be added twice. nih.govacs.org This predictable reactivity allows for the controlled, stepwise addition of different nucleophiles, leading to mixed-addition products. nih.govacs.org The resulting multicomponent coupling products can then be transformed into complex, natural product-like motifs through intramolecular cyclization reactions. nih.gov

This methodology has been powerfully demonstrated in the synthesis of privileged heterocyclic scaffolds. unc.eduresearchgate.net Halogenated mucononitriles react with primary amines to form pyridinimines via transient "Zincke nitrile" intermediates, with yields ranging from 25% to 95%. researchgate.netresearchgate.net These pyridinimines are valuable intermediates themselves and can be converted into:

7-Alkylazaindoles : Achieved through Sonogashira cross-coupling reactions in up to 91% yield. researchgate.net

Imidazo[1,2-a]pyridines : Formed via an oxidative C-H functionalization approach. researchgate.net

This programmed approach provides a modular and divergent route to valuable chemical entities that would be difficult to synthesize using other methods. semanticscholar.org

| Reactant | Nucleophile Type | Reaction Type | Product/Intermediate | Yield Range | Reference |

|---|---|---|---|---|---|

| Bis(2-chloro/bromoacrylonitrile) | Nitrogen (Secondary Amines) | Conjugate Addition/Elimination (Mono-addition) | Mono-substituted mucononitriles | 40-95% | nih.govacs.org |

| Bis(2-chloro/bromoacrylonitrile) | Carbon (e.g., Malonates) | Conjugate Addition/Elimination (Di-addition) | Di-substituted mucononitriles | 72-93% | nih.govacs.org |

| Halomucononitrile | Primary Amines | Cyclization via Zincke Nitrile | Pyridinimines | 25-95% | researchgate.netresearchgate.net |

| Pyridinimine Intermediate | Terminal Alkynes | Sonogashira Coupling | 7-Alkylazaindoles | up to 91% | researchgate.net |

| Pyridinimine Intermediate | - | Oxidative C-H Functionalization | Imidazo[1,2-a]pyridines | Not specified | researchgate.net |

Stereoselective Approaches to Conjugated Dinitrile Architectures

The synthesis of conjugated dienes and dinitriles with precise control over stereochemistry is crucial, as the geometry of the double bonds dictates the molecule's three-dimensional structure and, consequently, its physical and biological properties. nih.govmdpi.com While many methods exist, achieving high stereoselectivity, particularly for Z-isomers or highly substituted systems, remains a challenge. nih.govmit.edu Modern synthetic methods increasingly rely on transition-metal catalysis to construct these architectures stereoselectively. mdpi.com

Several advanced strategies are applicable to the synthesis of conjugated dinitrile frameworks like mucononitrile:

Base-Catalyzed Stereoselective Synthesis : A novel method for preparing trifluoromethylated dienedinitriles has been developed using a catalytic amount of a base like potassium t-butoxide (t-BuOK). thieme-connect.comthieme-connect.com This reaction proceeds between a trifluoromethylated γ-cyano-β,γ-unsaturated nitrile and an N-toluenesulfonylimine to give the dienedinitrile product in good yields (68-83%). thieme-connect.comthieme-connect.com

Ruthenium-Catalyzed Coupling : A stereoselective synthesis of (Z)-acrylic nitriles has been achieved via a ruthenium-catalyzed coupling of nitriles with unsaturated carbonyl compounds, which proceeds through a C-C bond cleavage mechanism. acs.org

Dual Catalysis (CuH/Pd) : A highly stereoselective method for producing substituted Z-1,3-dienes utilizes a dual catalytic system of copper hydride and palladium. nih.govmit.edu This approach involves the hydroalkenylation of alkynes with enol triflates, leveraging an in situ-generated, geometrically pure vinyl-Cu(I) species to ensure the formation of Z,Z- or Z,E-1,3-dienes with excellent stereoselectivity. nih.gov This technique is powerful enough to generate highly substituted dienes, including pentasubstituted versions. nih.govmit.edu

Manganese(I)-Catalyzed C-H Activation : Linear 1,3-dienes can be synthesized with high regio- and stereoselectivity using manganese(I) catalysis. acs.org This method involves the C-H activation of aromatic or heteroaromatic substrates and their coupling with acetylated allenols, yielding the (E,E)-diene as the major isomer. acs.org

These examples highlight the power of modern catalytic systems in controlling the stereochemical outcome during the formation of conjugated diene and dinitrile structures.

| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Base-Catalyzed Condensation | t-BuOK | Condensation of unsaturated nitrile and imine | Stereoselective | thieme-connect.comthieme-connect.com |

| Dual Catalysis | CuH / Pd | Hydroalkenylation of alkynes | Highly selective for Z-dienes | nih.govmit.edu |

| C-H Activation | Manganese(I) | Coupling of arenes and allenols | High stereoselectivity for (E,E)-diene | acs.org |

| Coupling via C-C Cleavage | Ruthenium | Coupling of nitriles and unsaturated carbonyls | Stereoselective for (Z)-acrylic nitriles | acs.org |

Biomass-Derived Precursors and Sustainable Synthetic Pathways to the Core Structure (e.g., via muconic acid derivatives)

The production of chemicals from renewable resources is a critical goal for sustainable industrial chemistry. This compound can be synthesized via pathways starting from biomass. The key intermediate in this green approach is muconic acid, which can be produced from sugars (like glucose) or aromatic compounds (like catechol) derived from biomass such as lignin (B12514952). rsc.orgpreprints.org

Production of Muconic Acid : cis,cis-Muconic acid is produced from renewable feedstocks. This can be achieved through biocatalytic methods, such as the fermentation of sugars by engineered microorganisms like E. coli, or through chemical synthesis, such as the ozonation of catechol. preprints.orgmdpi.com Biocatalytic routes often employ enzymes like the ring-cleaving dioxygenase CatA for the conversion of catechol derivatives into muconic acids. rsc.org

Isomerization and Esterification : The initially formed cis,cis-muconic acid can be isomerized to the desired trans,trans isomer. This is often followed by esterification to produce muconate diesters, such as dimethyl muconate. google.comgoogle.com

Amidation : The muconate diester is then converted to muconamide through amidation, for example, by reacting it with aqueous ammonia. google.comgoogleapis.com The stereochemistry of the resulting muconamide can be influenced by reaction conditions; for instance, forming trans,trans-muconamide is favored at lower temperatures (20-25°C).

Dehydration : Finally, the bio-derived trans,trans-muconamide is dehydrated to this compound using methods described in section 2.1. google.comwipo.int

This entire sequence provides a route to produce mucononitrile where the carbon backbone is derived from renewable biomass, which can be verified by the presence of detectable ¹⁴C content. google.comwipo.int This sustainable approach is particularly relevant for the production of "green" polymers like nylon-6,6, for which mucononitrile is a precursor to the necessary monomer hexamethylenediamine. google.compreprints.org

| Step | Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 1 | Biomass (e.g., Glucose, Catechol) | Fermentation or Chemical Oxidation (e.g., Ozonolysis) | cis,cis-Muconic Acid | rsc.orgpreprints.orgmdpi.com |

| 2 | cis,cis-Muconic Acid | Isomerization / Esterification | trans,trans-Muconate Diester | google.comgoogle.com |

| 3 | trans,trans-Muconate Diester | Amidation (with aq. NH₃) | trans,trans-Muconamide | google.com |

| 4 | trans,trans-Muconamide | Dehydration (e.g., with POCl₃) | trans,trans-Mucononitrile | google.comwipo.int |

Mechanistic Investigations into the Reactivity of Trans,trans Mucononitrile

Nucleophilic Addition Pathways to the Conjugated Diene System

The electron-deficient nature of the carbon-carbon double bonds in trans,trans-mucononitrile makes it an excellent substrate for nucleophilic addition reactions. These reactions are fundamental to the functionalization of the mucononitrile scaffold.

The addition of nucleophiles to the conjugated system of mucononitrile can, in principle, occur at different positions, leading to questions of regioselectivity. The stereochemical outcome of these additions is also a critical consideration, influencing the three-dimensional structure of the products. A deep understanding of the factors that control both regioselectivity and stereoselectivity is crucial for the strategic use of mucononitrile in synthesis. The precise nature of the nucleophile, solvent, and reaction temperature can all play a role in directing the outcome of these reactions.

Nitrogen-containing nucleophiles, such as secondary amines, readily participate in conjugate addition reactions with halogenated mucononitriles. chemrxiv.orgacs.orgnih.gov Research has demonstrated that these reactions can be highly efficient, with yields ranging from 40% to 95%. chemrxiv.orgacs.orgnih.gov Interestingly, secondary amines typically undergo monoaddition, where only one nucleophile adds to the mucononitrile framework. chemrxiv.orgacs.orgnih.gov This controlled reactivity allows for the isolation of singly functionalized products, which can then be subjected to further transformations. The ability to control the sequence of nucleophilic additions opens up pathways to create mixed addition products, expanding the synthetic utility of this chemistry. chemrxiv.orgacs.orgnih.gov

| Nucleophile Type | Typical Reaction | Product Type | Yield Range |

| Secondary Amines | Monoaddition | Monosubstituted Mucononitrile | 40-95% chemrxiv.orgacs.orgnih.gov |

In contrast to nitrogen nucleophiles, carbon-based nucleophiles often exhibit different reactivity patterns with halogenated mucononitriles. Studies have shown that carbon nucleophiles can add twice to the diene system, leading to disubstituted products in high yields, typically between 72% and 93%. chemrxiv.orgacs.orgnih.gov This double addition highlights the ability to introduce two new carbon-carbon bonds in a single process. Furthermore, the sequence of additions can be programmed, allowing for the controlled synthesis of products with two different carbon-based substituents. chemrxiv.orgacs.orgnih.gov This level of control is instrumental in building molecular complexity.

| Nucleophile Type | Typical Reaction | Product Type | Yield Range |

| Carbon Nucleophiles | Double Addition | Disubstituted Mucononitrile | 72-93% chemrxiv.orgacs.orgnih.gov |

Intramolecular Cyclization and Annulation Reactions

The products resulting from nucleophilic additions to mucononitrile are often primed for subsequent intramolecular reactions, leading to the formation of cyclic and polycyclic systems. These transformations are powerful tools for the construction of complex molecular architectures.

The functionalized mucononitrile derivatives can undergo intramolecular cyclization to generate a variety of heterocyclic structures. chemrxiv.orgnih.gov These cyclizations can be triggered after initial multicomponent coupling reactions, transforming linear precursors into cyclic motifs. chemrxiv.orgnih.gov The formation of these rings is a key step in leveraging the initial complexity generated by the nucleophilic additions. Both cycloaddition reactions, where the diene system of mucononitrile or its derivatives participates directly, and intramolecular pathways involving newly introduced functional groups are viable strategies for heterocycle synthesis. nih.govyoutube.comrsc.org

A significant application of mucononitrile chemistry is the construction of molecular frameworks that resemble those found in natural products. chemrxiv.orgnih.gov By strategically combining multicomponent coupling reactions with subsequent intramolecular cyclizations, chemists can assemble complex, natural product-like motifs. chemrxiv.orgnih.gov This approach provides an efficient pathway to novel molecular scaffolds that can be explored for their biological activity. The ability to generate diverse and complex structures from simple starting materials is a hallmark of diversity-oriented synthesis, a field where mucononitrile-based strategies can play a significant role. nih.gov

Cross-Coupling Strategies and Functionalization of Mucononitrile Adducts

The inherent reactivity of the mucononitrile scaffold lends itself to a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been successfully applied to mucononitrile derivatives. thermofisher.com These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com

Halogenated mucononitriles, such as bis(2-chloroacrylonitrile) and bis(2-bromoacrylonitrile), have been shown to undergo conjugate addition/elimination reactions. nih.gov These reactions proceed with both nitrogen and carbon nucleophiles, yielding a range of substituted products. nih.govchemrxiv.org For instance, secondary amines typically result in monosubstitution, while carbon nucleophiles can add twice. chemrxiv.org The sequence of these additions can be controlled, allowing for the synthesis of mixed addition products. chemrxiv.org

The resulting mucononitrile adducts are versatile intermediates that can be further functionalized. Intramolecular cyclization reactions of these adducts have been employed to construct motifs resembling natural products. nih.govchemrxiv.org The ability to perform these transformations highlights the utility of mucononitrile derivatives in synthetic chemistry.

A variety of named cross-coupling reactions, including the Suzuki, Heck, and Negishi reactions, have become indispensable tools for organic chemists. thermofisher.com While specific applications of all these named reactions to this compound itself are not extensively detailed in the provided results, the reactivity of similar systems suggests their potential applicability. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C bonds. mdpi.com

The functionalization of adducts is not limited to cyclization. The resulting products from cross-coupling reactions can possess a range of functional groups that can be manipulated in subsequent synthetic steps. This opens up avenues for the creation of complex molecular architectures starting from the relatively simple mucononitrile core.

Table 1: Reactivity of Halogenated Mucononitriles with Nucleophiles nih.govchemrxiv.org

| Nucleophile Type | Substitution Pattern | Product Type |

| Secondary Amines | Monosubstitution | Mono-substituted mucononitrile |

| Carbon Nucleophiles | Double Addition | Di-substituted mucononitrile |

| Mixed Nucleophiles | Sequential Addition | Mixed addition products |

Role as a Versatile Linchpin Reagent in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. nih.govyoutube.com In this context, a "linchpin" reagent is a molecule that can connect two or more fragments in a convergent synthesis. Dihalomucononitriles have been specifically evaluated for their potential to act as such linchpin reagents. nih.govchemrxiv.org

The ability of halogenated mucononitriles to undergo programmed sequential additions with different nucleophiles makes them particularly attractive as linchpin reagents. nih.govchemrxiv.org This controlled reactivity allows for the stepwise construction of a target molecule by first reacting the mucononitrile with one nucleophile and then with a second, different nucleophile. chemrxiv.org This approach offers a high degree of control and flexibility in the synthetic design.

The concept of retrosynthesis involves identifying key bond disconnections in a target molecule that correspond to reliable chemical reactions. youtube.comyoutube.com The use of this compound and its derivatives as linchpins introduces a specific set of disconnections that can be strategically employed. By recognizing the mucononitrile core within a larger target structure, a chemist can disconnect the molecule at the points where the nucleophiles were added, leading back to the mucononitrile linchpin and the individual nucleophilic fragments.

Computer-assisted synthesis planning has emerged as a valuable tool in retrosynthesis, with algorithms capable of predicting synthetic routes. nih.govnih.gov While these tools are becoming increasingly sophisticated, the underlying principles of identifying robust and versatile building blocks like mucononitrile remain crucial. The predictable and controllable reactivity of mucononitrile derivatives makes them well-suited for incorporation into both traditional and computer-aided retrosynthetic strategies. nih.govchemrxiv.orgnih.gov

The multicomponent coupling products derived from mucononitrile can be further transformed, for example, through intramolecular cyclizations, to generate complex, natural product-like scaffolds. chemrxiv.org This demonstrates the power of using a simple linchpin to assemble multiple components and then rearrange them into a more intricate architecture, a key strategy in efficient organic synthesis.

Applications of Trans,trans Mucononitrile in Specialized Chemical Synthesis

Precursor in the Synthesis of Diverse Organic Molecules

The unique electronic and structural properties of trans,trans-mucononitrile and its isomers, particularly halomucononitriles, serve as a gateway to a variety of valuable organic molecules.

This compound derivatives, specifically halomucononitriles, are effective precursors for synthesizing pyridinimines, which are versatile intermediates for producing N-heterocyclic scaffolds like 7-azaindoles and imidazo[1,2-a]pyridines. nih.gov These heterocyclic cores are considered "privileged structures" in medicinal chemistry due to their proven therapeutic potential and ability to interact with numerous biological receptors. nih.govresearchgate.netsynthical.com

The synthesis begins with the reaction of a halomucononitrile with a primary amine. This process, which can be performed in a single step, involves the cyclization of a transient aminomucononitrile or Zincke nitrile intermediate to form a 5-bromo-6-imino-1-alkyl-1,6-dihydropyridine-2-carbonitrile, also known as a pyridinimine. nih.govresearchgate.net The reaction is typically conducted by mixing the halomucononitrile with a slight excess of the primary amine and a base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. acs.org This method is compatible with a wide range of primary amines, including aliphatic amines, phenethylamines, and even complex amines found in pharmaceutical libraries, with yields ranging from 25% to 95%. nih.govresearchgate.netacs.org

Once formed, these pyridinimine intermediates can be readily converted into more complex heterocycles. For example, 7-alkylazaindoles can be synthesized via a Sonogashira cross-coupling reaction, with reported yields of up to 91%. nih.govresearchgate.net Alternatively, under oxidative conditions, the pyridinimines can act as directing groups in C–H functionalization reactions to produce imidazo[1,2-a]pyridines. nih.govresearchgate.net This two-step sequence provides a modular and efficient pathway from simple primary amines to valuable heterocyclic systems that were traditionally accessed from 2-aminopyridine (B139424) starting materials. nih.govnih.govresearchgate.net

| Primary Amine Type | Resulting Pyridinimine Yield | Resulting 7-Azaindole Yield | Reference |

|---|---|---|---|

| Aliphatic Amines | 46-95% | N/A | acs.org |

| L-Lysine methyl ester | 25% | N/A | nih.govacs.org |

| Anilines | Moderate | N/A | nih.gov |

| General (Sonogashira Coupling) | N/A | up to 91% | nih.govresearchgate.net |

| Structurally Complex Amines (e.g., (S)-norfluoxetine) | 67-83% | N/A | researchgate.netacs.org |

While research groups investigating the applications of mucononitrile are also heavily involved in developing novel synthetic routes to complex carbocycles, a direct synthetic pathway using this compound or its immediate derivatives as a precursor for spirocyclic or orphaned cyclopropane/cyclobutane structures is not prominently documented in the reviewed scientific literature. The synthesis of these motifs, such as spirocyclic vinylcyclobutanes and orphaned cyclopropanes, is typically achieved through other classes of starting materials like α,α-disubstituted hydrazones or dialkyl sulfones. acs.org

This compound and its isomers are key intermediates in bio-based routes to hexamethylenediamine (B150038) (HMDA), a crucial monomer for the production of nylon-6,6. acs.org Traditional industrial production of HMDA relies on petroleum feedstocks. acs.org However, renewable pathways starting from biomass-derived muconic acid are of significant interest.

In these processes, muconic acid, which can be obtained from sugars or lignin (B12514952), is converted to its diester form. acs.org This muconate diester is then amidated to form one or more isomers of muconamide. From here, there are a few pathways to HMDA:

The muconamide is dehydrated to produce mucononitrile isomers, including this compound. acs.org

This mucononitrile is then reduced, typically through hydrogenation, to yield hexamethylenediamine. acs.org

Alternatively, the muconamide can be first reduced to adipamide, which is then dehydrated to adiponitrile (B1665535), a common precursor that is subsequently hydrogenated to HMDA. acs.org The direct conversion from mucononitrile represents a more streamlined approach. This biomass-to-HMDA process is significant as it allows for the production of industrially vital polyamides from renewable sources, identifiable by their detectable ¹⁴C content. acs.org

Integration into Novel Material Systems

The conjugated and functional nature of this compound makes it an attractive candidate for the development of new polymers and electronic materials.

The bifunctionality of this compound, with its two nitrile groups and a conjugated diene backbone, makes it a suitable monomer for producing specialty polymers. While enzymatic polymerization studies have focused on muconic acid derivatives like trans,trans-dimethyl muconate to create unsaturated polyesters, the dinitrile nature of mucononitrile offers a pathway to different classes of polymers. nih.gov

The unsaturated bonds in the polymer backbone derived from muconate monomers are desirable for subsequent modifications, such as functionalization or cross-linking. nih.gov Polymerization of this compound could lead to polymers with unique thermal and mechanical properties, where the nitrile groups could be further hydrolyzed to carboxylic acids or reduced to amines to create functional polyamides.

This compound possesses structural features that make it a promising building block for n-type (electron-transporting) semiconducting polymers. scite.ai The development of such materials is crucial for advancing organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and complementary logic circuits. scite.ai

The core of this compound is a cyanated trans-1,3-butadiene. The presence of electron-withdrawing nitrile groups lowers the energy levels of the molecular orbitals, a key characteristic for n-type materials. Conjugated polymers with a π-system backbone are capable of transporting charge, and incorporating electron-deficient units like mucononitrile can facilitate stable electron transport. While significant progress has been made in p-type (hole-transporting) polymers, high-performing n-type materials have lagged behind, making the exploration of monomers like this compound a key area of research for next-generation organic electronic devices. scite.ai

Advanced Spectroscopic Characterization and Structural Analysis for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of trans,trans-mucononitrile and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for detailed structural and stereochemical assignments.

In the ¹H NMR spectrum of a symmetric molecule like this compound, the chemically equivalent vinyl protons are expected to produce characteristic signals. The coupling constants (J-values) between these protons are particularly informative. For a trans configuration across the double bonds, a large vicinal coupling constant, typically in the range of 11-18 Hz, is expected, which clearly distinguishes it from the cis isomer (typically 6-14 Hz). netlify.app The chemical shift of these protons is influenced by the electron-withdrawing nature of the nitrile groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the nitrile groups (C≡N) typically appear in a distinct region of the spectrum, generally around 110-125 ppm. youtube.comwisc.edu The sp² hybridized carbons of the diene backbone will have chemical shifts in the alkene region (approximately 100-150 ppm). oregonstate.edu Advanced NMR techniques, such as the Distortionless Enhancement by Polarization Transfer (DEPT), can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in complex structure elucidation. youtube.com For instance, in derivatives of mucononitrile, such as dihalomucononitriles, ¹H and ¹³C NMR are crucial for confirming the success of synthesis and for characterizing the products of subsequent reactions. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Mucononitrile-Related Structures Note: Data for the parent this compound is not readily available in the searched literature. The table presents data for related compounds to illustrate expected spectral features.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| (E)-Cinnamonitrile | ¹H | 7.71-7.66 (m, 3H), 7.55-7.50 (m, 2H), 7.41 (d, 1H), 6.18 (d, 1H) | J = 16.8 |

| (E)-Cinnamonitrile | ¹³C | 151.5, 134.4, 132.1, 130.0, 128.3, 119.1, 97.2 | - |

| trans,trans-Muconic acid (predicted) | ¹H | Not specified | Not specified |

Source: Data synthesized from multiple sources for illustrative purposes. youtube.comrsc.orghmdb.ca

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Dynamics and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive method for investigating the functional groups and conformational properties of this compound. These two techniques are often used in a complementary fashion, as molecular vibrations can be active in one technique and inactive or weak in the other. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration. This band typically appears in the region of 2260-2240 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would likely produce one or more bands in the 1650-1600 cm⁻¹ region. The trans nature of the double bonds gives rise to a characteristic out-of-plane C-H bending vibration around 970-960 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often produce strong signals. Therefore, the C=C stretching vibration of the symmetric diene backbone in this compound is expected to be particularly intense in the Raman spectrum. The C≡N stretch is also Raman active. This complementarity makes Raman spectroscopy an excellent tool for studying the carbon framework of the molecule. For example, in related conjugated systems like trans-polyacetylene, the C=C stretch gives a very strong Raman band around 1500 cm⁻¹. researchgate.net

These techniques are also invaluable for real-time reaction monitoring. For instance, the disappearance of the nitrile peak in an FT-IR or Raman spectrum could indicate its conversion to another functional group during a chemical reaction. chemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | FT-IR (Strong), Raman |

| Alkene (C=C) | Stretch | 1650 - 1600 | FT-IR (Variable), Raman (Strong) |

Source: Data synthesized from general spectroscopy tables and data for related compounds. researchgate.netchemicalbook.com

X-ray Diffraction Analysis for Solid-State Structural Determination of Mucononitrile Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

For derivatives of mucononitrile, such as dihalomucononitriles, single-crystal X-ray diffraction has been used to confirm their molecular structure unambiguously. acs.org The resulting crystallographic data reveals the planarity of the diene backbone and the specific stereochemistry resulting from synthetic transformations. Analysis of the crystal packing can elucidate intermolecular forces, such as dipole-dipole interactions or π-π stacking, which govern the macroscopic properties of the material.

The data obtained from XRD includes the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group. For example, a study on a newly synthesized bipyrazole derivative confirmed its structure through single-crystal X-ray analysis, revealing a triclinic crystal system with the space group P-1. mdpi.com Similar detailed analyses of mucononitrile derivatives are crucial for the rational design of new materials, such as organic semiconductors or components of metal-organic frameworks (MOFs), where solid-state packing is paramount. acs.orgnih.gov

Table 3: Representative Crystal Structure Data Parameters Note: This table illustrates typical parameters obtained from a single-crystal X-ray diffraction study. Specific data for a mucononitrile derivative would be found in its corresponding crystallographic information file (CIF).

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The group of symmetry operations for the crystal. | P-1 |

| a, b, c (Å) | The lengths of the unit cell axes. | 10.123, 11.456, 12.789 |

| α, β, γ (°) | The angles of the unit cell. | 90.12, 105.34, 98.76 |

| Volume (ų) | The volume of the unit cell. | 1402.5 |

Source: Representative data based on published crystal structures. mdpi.comnih.gov

Theoretical and Computational Studies on Trans,trans Mucononitrile

Quantum Mechanical (Density Functional Theory - DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reacting system, DFT allows for the identification of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur.

While specific DFT studies on the reaction mechanisms of trans,trans-mucononitrile are not extensively documented in publicly available literature, the methodology is well-established for analogous systems. For instance, in reactions involving nitriles, DFT calculations are pivotal in mapping out the stepwise processes, such as nucleophilic additions or cycloadditions. These calculations typically involve locating the transition state structure and then performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.

In the context of this compound, DFT could be employed to explore various transformations, such as its Diels-Alder reactions, Michael additions to the activated double bonds, or reactions at the nitrile groups. The calculations would reveal whether these reactions proceed through a concerted or a stepwise mechanism and would identify the key structural features of the transition states that govern the reaction's feasibility and stereoselectivity.

Molecular Dynamics Simulations for Electronic Transport Properties and Vibrational Coupling

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, solvent effects, and the transport of charge.

For a conjugated system like this compound, MD simulations could be particularly insightful for understanding its potential as a molecular electronic component. Simulations can be designed to study how an electrical charge, introduced into the molecule, would propagate along its π-conjugated backbone. This is crucial for assessing its suitability for applications in molecular wires or switches. The simulations would track the charge distribution as a function of time and molecular conformation, providing a detailed picture of the electronic transport process.

Conformational Analysis and Electronic Structure Calculations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its properties and reactivity. This compound, with its rotatable single bonds, can exist in different conformations. Conformational analysis, through computational methods, aims to identify the most stable conformations and the energy barriers between them.

DFT and other quantum chemical methods are well-suited for this purpose. By systematically rotating the dihedral angles of the C-C single bonds in this compound and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, the planarity of the conjugated system is expected to be a dominant factor, but slight deviations from planarity might occur.

Electronic structure calculations provide a wealth of information beyond just the geometry. They can determine the distribution of electrons within the molecule, which is visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are critical for understanding the molecule's electronic properties, such as its ionization potential, electron affinity, and its behavior in electronic transitions (e.g., absorption of light). For this compound, the extended π-system is expected to lead to a relatively small HOMO-LUMO gap, which is characteristic of molecules that can be readily oxidized or reduced and that may absorb light in the ultraviolet-visible region.

A study on a similar molecule, trans-1,2-bis(3,5-dimethoxy phenyl)-ethene, utilized DFT with the B3LYP/6-311++G(d,p) basis set to investigate its conformational behavior and structural stability, demonstrating the utility of this approach. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry provides a predictive framework for understanding and exploring the reactivity of molecules in new chemical reactions. By calculating various electronic parameters, it is possible to forecast how a molecule like this compound will behave in the presence of different reagents.

One key aspect is the prediction of reactivity towards nucleophiles and electrophiles. The nitrile groups in this compound are electron-withdrawing, which activates the conjugated system towards nucleophilic attack, particularly via Michael addition. Computational studies can quantify this reactivity by calculating parameters such as the activation energy (Ea) for the reaction with a model nucleophile. For instance, the reactivity of various nitriles with cysteine has been predicted using DFT calculations, with lower calculated activation energies corresponding to higher reactivity. nih.gov

The table below, adapted from studies on nitrile reactivity, illustrates how computational data can be used to predict reactivity. While this data is not specific to this compound, it demonstrates the principle.

| Compound | Predicted Activation Energy (Ea) with a Model Nucleophile (kcal/mol) | Predicted Reactivity |

| Acrylonitrile (B1666552) | 18.5 | Moderate |

| Crotononitrile | 20.1 | Low |

| Cinnamonitrile | 19.2 | Moderate |

This table is illustrative and based on general principles of nitrile reactivity. The values are not from a direct study on the listed compounds.

Furthermore, computational models can predict the selectivity of reactions. For example, in a reaction with an unsymmetrical reagent, calculations can determine which of the possible products is energetically favored. This is invaluable for designing new synthetic routes and for understanding the outcomes of complex reactions. Machine learning techniques are also being increasingly applied to predict stereoselectivity in chemical transformations, offering a powerful tool for understanding and modulating reaction outcomes. nih.gov

Exploration of Supramolecular Interactions and Assembly of Trans,trans Mucononitrile Based Architectures

Design Principles for Non-Covalent Functionalization

Non-covalent functionalization relies on the specific and directional interactions between molecules to create well-defined supramolecular structures. For trans,trans-mucononitrile, the design principles for such functionalization are primarily dictated by its molecular structure, including the electron-deficient nature of the nitrile groups and the π-system of the conjugated backbone.

The crystal structure of this compound reveals key insights into its inherent non-covalent interactions. The molecules pack in a way that suggests weak intermolecular forces are significant in the solid state. The primary interactions governing the assembly in the crystalline form are likely a combination of dipole-dipole interactions from the polar nitrile groups and van der Waals forces.

The nitrile groups are pivotal for designing non-covalent functionalization. The nitrogen atom of the cyano group possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. While this compound itself lacks strong hydrogen bond donors, in the presence of suitable partner molecules, it could engage in hydrogen bonding. This opens up possibilities for co-crystallization and the formation of multi-component supramolecular systems.

Furthermore, the linear and relatively rigid structure of this compound can be exploited. The design of complementary molecules that can interact along the length of the mucononitrile backbone could lead to the formation of linear or sheet-like assemblies. The potential for π-π stacking interactions, while not the dominant feature in its own crystal structure, could be enhanced through the introduction of aromatic moieties in interacting partner molecules.

A summary of the crystallographic data for this compound is presented below, providing a foundation for understanding its solid-state assembly.

| Crystal Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₆H₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.84 |

| b (Å) | 9.53 |

| c (Å) | 7.91 |

| β (°) | 114.5 |

| Volume (ų) | 263.3 |

| Z | 2 |

This data is derived from foundational crystallographic studies of trans,trans-muconodinitrile.

Potential for Host-Guest Chemistry and Complexation

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The linear and slender geometry of this compound makes it an intriguing candidate as a guest molecule for various host systems.

Its dimensions and the presence of terminal nitrile groups suggest that it could form inclusion complexes with macrocyclic hosts such as cyclodextrins, cucurbiturils, or calixarenes. The hydrophobic backbone of this compound could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) in an aqueous medium, driven by the hydrophobic effect. The nitrile groups, being more polar, might protrude from the rims of the cyclodextrin or interact with its hydroxyl groups.

Interactions with hosts possessing electron-rich aromatic cavities could also be envisioned, where charge-transfer interactions between the electron-deficient π-system of this compound and an electron-rich host could contribute to complex stability.

Self-Assembly Strategies for Ordered Mucononitrile Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, several strategies can be proposed to achieve ordered systems in solution, on surfaces, or in the solid state.

Solution-Phase Assembly: In solution, the self-assembly of this compound could be directed by the careful choice of solvent. In non-polar solvents, the dipole-dipole interactions of the nitrile groups would be more pronounced, potentially leading to the formation of linear aggregates. The introduction of other molecular components capable of specific interactions, such as hydrogen bonding or halogen bonding with the nitrile groups, could lead to more complex and well-defined assemblies.

Surface-Mediated Assembly: The deposition of this compound onto a solid substrate from the gas phase or solution could lead to the formation of ordered two-dimensional structures. The interaction with the substrate would play a crucial role in the orientation and packing of the molecules. On a graphite (B72142) surface, for instance, van der Waals interactions would dominate, and the linear molecules might align in rows. On a reactive metal surface, the nitrile groups could anchor the molecules, leading to a different packing arrangement.

Crystal Engineering: The principles of crystal engineering can be applied to design and synthesize new solid-state architectures based on this compound. By introducing functional groups onto the mucononitrile backbone or by co-crystallizing it with other molecules, it is possible to program the desired intermolecular interactions and control the resulting crystal packing. For example, the introduction of hydroxyl or amino groups would introduce strong hydrogen bonding motifs, drastically altering the supramolecular assembly from that of the parent molecule.

The inherent linearity and defined stereochemistry of this compound make it a valuable building block for the bottom-up construction of functional supramolecular materials.

Future Research Directions and Emerging Paradigms in Trans,trans Mucononitrile Chemistry

Bio-Inspired Approaches and Enzymatic Transformations

The quest for greener and more efficient chemical syntheses has led researchers to draw inspiration from nature's own chemical factories: biological systems. While the direct enzymatic synthesis of trans,trans-mucononitrile is still a nascent field, it represents a significant and promising future direction. The core concept revolves around leveraging enzymes or engineered metabolic pathways to convert renewable feedstocks into this valuable chemical.

A key potential pathway involves the use of bio-derived muconic acid, which can be produced from sugars and lignin (B12514952) through fermentation. The challenge lies in the enzymatic conversion of the carboxylic acid groups of muconic acid into nitrile functionalities. This is a complex transformation that is not common in natural metabolic pathways, presenting a key area for protein engineering and synthetic biology. Researchers are exploring the possibility of designing novel biocatalysts or multi-enzyme cascades that can achieve this conversion under mild, aqueous conditions, mimicking cellular processes. nih.gov Such an approach would drastically reduce the reliance on harsh reagents and high temperatures associated with traditional chemical methods.

Future research will likely focus on:

Enzyme Discovery: Screening microbial genomes for novel enzymes with nitrilase or dehydratase activities that could be adapted for this specific transformation.

Protein Engineering: Modifying the active sites of known enzymes to accept muconic acid or its derivatives as substrates and catalyze the desired amidation and dehydration steps.

Metabolic Engineering: Creating engineered microorganisms that can perform the entire conversion from a simple carbon source like glucose to this compound in a single fermentation process.

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are central to the future of this compound production and use. The focus is on developing synthetic routes that are not only environmentally benign but also economically viable. The synthesis from bio-based muconic acid is the cornerstone of this sustainable approach.

Beyond a renewable starting material, green chemistry applications involve:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The conversion of dihalomucononitriles via conjugate addition/elimination reactions is one area where optimization of atom economy is crucial. acs.org

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalysis: Employing reusable solid catalysts to simplify purification processes and reduce waste streams, moving away from stoichiometric reagents.

The primary green application of this compound is as a monomer for the synthesis of advanced, sustainable polymers. Its rigid, conjugated structure can impart desirable thermal and mechanical properties to polymers. Furthermore, as a derivative of a bio-based platform chemical, it opens the door to creating polymers with a significantly lower carbon footprint than their petrochemical-based counterparts. These polymers could find use in applications demanding high performance and sustainability, contributing to a more circular economy.

High-Throughput Screening for Novel Reactivity and Catalysts

To accelerate the discovery of new reactions and optimize existing synthetic methods for this compound, researchers are turning to high-throughput screening (HTS). numberanalytics.com This approach utilizes automation, miniaturization, and rapid data analysis to perform a large number of experiments in parallel. chemrxiv.org Instead of traditional, one-at-a-time experiments, HTS allows for the simultaneous testing of hundreds or even thousands of unique reaction conditions. scienceintheclassroom.org

For this compound and its derivatives, HTS can be transformative. For instance, in the synthesis of functionalized molecules via conjugate addition to dihalomucononitriles, HTS can be used to: acs.org

Screen Catalyst Libraries: Rapidly identify the most effective palladium, copper, or other metal catalysts for specific cross-coupling reactions. sigmaaldrich.com

Optimize Reaction Conditions: Systematically vary parameters such as solvents, bases, temperature, and reaction time to maximize product yield and selectivity. youtube.com

Discover Novel Reactivity: Test the reactivity of mucononitrile derivatives against a diverse library of nucleophiles or reaction partners to uncover previously unknown chemical transformations. nih.gov

Modern HTS workflows are often coupled with highly sensitive analytical techniques like mass spectrometry, which can analyze the outcome of each microscale reaction in seconds, generating vast datasets for analysis. scienceintheclassroom.orgnih.gov

Interactive Data Table: Hypothetical HTS for Nucleophilic Addition to 2,3-Dichloromucononitrile

The following is a representative data table illustrating how HTS results might be displayed to quickly identify optimal reaction conditions.

| Reaction ID | Nucleophile | Catalyst | Base | Solvent | Yield (%) |

| A1 | Aniline | Pd(OAc)₂ | K₂CO₃ | Dioxane | 65 |

| A2 | Aniline | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 88 |

| A3 | Aniline | CuI | DBU | DMF | 45 |

| A4 | Aniline | None | K₂CO₃ | Dioxane | 15 |

| B1 | Thiophenol | Pd(OAc)₂ | K₂CO₃ | Dioxane | 72 |

| B2 | Thiophenol | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 95 |

| B3 | Thiophenol | CuI | DBU | DMF | 81 |

| B4 | Thiophenol | None | K₂CO₃ | Dioxane | 30 |

| C1 | Diethyl Malonate | Pd(OAc)₂ | NaH | THF | 55 |

| C2 | Diethyl Malonate | Pd₂(dba)₃ | NaH | THF | 68 |

| C3 | Diethyl Malonate | None | NaH | THF | 40 |

| C4 | Diethyl Malonate | Pd(OAc)₂ | K₂CO₃ | DMF | 25 |

This systematic approach dramatically shortens the development timeline for new synthetic routes and the creation of novel mucononitrile-based molecules.

Advanced Materials Integration and Performance Optimization

The unique electronic and structural properties of this compound make it a highly attractive building block for advanced materials, particularly in the field of organic electronics. Its linear, conjugated backbone, featuring electron-withdrawing nitrile groups, makes it an excellent n-type (electron-transporting) semiconductor. acs.org

Integration into Advanced Materials:

Organic Field-Effect Transistors (OFETs): Polymers incorporating the mucononitrile unit are being investigated for use as the active semiconductor layer in OFETs. acs.org These transistors are the fundamental components of next-generation flexible displays, sensors, and wearable electronics.

Organic Photovoltaics (OPVs): As an electron-acceptor material, this compound derivatives could be blended with electron-donor polymers to create the active layer of organic solar cells.

Functional Polymers: Beyond electronics, its rigid structure can be used to create polymers with high thermal stability and specific mechanical properties for specialty engineering applications.

Performance Optimization: The key to unlocking the full potential of this compound in these applications lies in performance optimization through chemical modification. Researchers are exploring strategies such as:

Side-Chain Engineering: Attaching different chemical groups to the mucononitrile backbone to control the material's solubility, morphology in thin films, and electronic energy levels.

Copolymerization: Integrating mucononitrile units with other aromatic or functional monomers to fine-tune the final polymer's properties, such as its light absorption spectrum or charge carrier mobility.

Structural Control: Developing synthetic methods that provide precise control over the polymer's molecular weight and regioregularity, which are critical for achieving high performance in electronic devices.

Data Table: Properties and Applications of Mucononitrile-Based Materials

| Material Type | Key Property | Potential Application | Research Focus |

| Homopolymer | High Electron Affinity | n-channel OFETs | Improving processability and air stability. |

| Donor-Acceptor Copolymer | Broad Light Absorption | Organic Solar Cells | Tuning energy levels for efficient charge separation. |

| Cross-linked Polymer | High Thermal Stability | Thermosetting Resins | Enhancing mechanical strength and solvent resistance. |

| Functionalized Monomer | Tunable Reactivity | Chemical Sensors | Creating binding sites for specific analytes. |

Through these optimization strategies, scientists aim to create a new generation of high-performance, solution-processable, and potentially sustainable materials based on the versatile this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.